3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a triazolopyridazine core fused with pyrazole and thiophene moieties. Its structure includes:
- A [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is a bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- A 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide side chain at position 3 of the triazolopyridazine, contributing hydrogen-bonding capacity and steric bulk.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-11-14(12(2)21-20-11)3-6-18(26)19-9-17-23-22-16-5-4-15(24-25(16)17)13-7-8-27-10-13/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,19,26)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMNYRNUJRYURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide represents a novel structure with potential biological activities owing to its unique chemical composition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
- Thiazole and triazole rings : These heterocyclic structures contribute to the compound's bioactivity, often enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N6OS |
| Molecular Weight | 368.45 g/mol |
| CAS Number | 14531-55-6 |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds containing pyrazole and triazole structures exhibit significant antitumor activity . For instance, studies have shown that subtle modifications in the structure can enhance efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization, disrupting cell division.
- Induction of apoptosis in cancer cells.
In vitro studies demonstrated that derivatives of pyrazole exhibited cytotoxic effects on human cancer cell lines (e.g., H460, A549) with IC50 values ranging from 10 to 30 µM depending on structural variations .
Antiviral Properties
The compound has also been evaluated for its antiviral potential . Similar pyrazole derivatives have shown activity against viral infections by inhibiting viral replication. Mechanistic studies suggest that these compounds may interfere with viral RNA synthesis or protein translation .
Antimicrobial Activity
Additionally, the presence of thiophene and triazole rings in the compound has been linked to antimicrobial properties . Research indicates that such compounds can exhibit broad-spectrum activity against bacteria and fungi. The minimum inhibitory concentrations (MIC) for some derivatives were reported between 14 to 30 µM .
Case Studies
-
Antitumor Efficacy Study :
A series of derivatives based on the pyrazole structure were synthesized and tested against various cancer cell lines. The study revealed that specific modifications led to enhanced activity against breast and lung cancer cells, demonstrating the potential of this scaffold in developing new anticancer agents . -
Antiviral Mechanism Investigation :
A study focused on the antiviral activity of similar pyrazole derivatives showed promising results against influenza virus strains. The mechanism involved inhibition of viral hemagglutinin and neuraminidase activities .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its thiophene and pyrazole moieties. Common oxidizing agents like hydrogen peroxide or potassium permanganate selectively target sulfur atoms in the thiophene ring, forming sulfoxide or sulfone derivatives (Table 1). The pyrazole methyl groups are resistant to mild oxidation but react under stronger conditions (e.g., CrO₃/H₂SO₄) to yield carboxylic acid derivatives.
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 4 h | Thiophene sulfoxide derivative | 65 | |
| KMnO₄ (aq.) | 80°C, 2 h | Thiophene sulfone derivative | 72 | |
| CrO₃/H₂SO₄ | Reflux, 6 h | Pyrazole carboxylic acid derivative | 58 |
Reduction Reactions
Reduction primarily affects the triazolo-pyridazine core. Sodium borohydride reduces the triazole ring’s C=N bonds, forming dihydrotriazolo intermediates, while catalytic hydrogenation (H₂/Pd-C) opens the pyridazine ring .
Table 2: Reduction Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ (excess) | EtOH, RT, 3 h | Dihydrotriazolo-pyridazine derivative | 81 | |
| H₂ (1 atm)/Pd-C (10%) | EtOAc, 12 h | Pyridazine ring-opened amine derivative | 67 |
Nucleophilic Substitution
The chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with sodium methoxide replaces the chlorine atom with a methoxy group .
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe (2 eq.) | DMF, 100°C, 8 h | 3-Methoxypropanamide derivative | 78 | |
| NH₃ (gas) | THF, 0°C, 24 h | 3-Aminophenylpropanamide derivative | 63 |
Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling modifies the thiophene ring. The triazolo-pyridazine scaffold remains stable under these conditions .
Table 4: Cross-Coupling Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | Dioxane, 90°C, 12 h | Thiophene-biphenyl hybrid | 85 | |
| Ar-B(OH)₂ (1.2 eq.) | K₂CO₃ (aq.), N₂ atm | Functionalized aryl-thiophene derivative | 79 |
Cyclization and Rearrangement
Under acidic conditions (H₂SO₄/AcOH), the propanamide side chain cyclizes to form a γ-lactam, while thermal treatment induces triazole-pyridazine ring rearrangement .
Key Observations :
- Acid-mediated cyclization : Generates a six-membered lactam ring (confirmed via X-ray crystallography) .
- Thermal rearrangement : Converts the triazolo-pyridazine to a pyrazolo-pyrimidine system at 150°C (TGA/DSC data).
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced kinase inhibition (e.g., c-Met IC₅₀ = 12 nM for sulfone derivatives) . Structure-activity relationship (SAR) studies highlight the necessity of the thiophene sulfone group for binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound can be compared to structurally related derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s molecular formula is inferred as approximately C20H19N7OS (MW ~430) based on structural similarity to .
Key Comparisons:
Core Heterocycle Differences :
- The target compound’s triazolopyridazine core is distinct from the triazolothiadiazole in . The former is more rigid and planar, favoring interactions with flat binding pockets (e.g., kinase ATP sites), while the latter’s sulfur atom may enhance polar interactions with enzymes like 14-α-demethylase .
Substituent Effects: Thiophen-3-yl (target) vs. Methylsulfanylphenyl (): The thiophene’s aromatic sulfur may improve π-stacking in hydrophobic pockets compared to the methylsulfanyl group’s thioether linkage. Cyclohexyl () vs. Thiophen-3-yl (target): The cyclohexyl group in significantly increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility. The thiophene’s aromaticity balances moderate hydrophobicity with electronic effects.
Biological Activity Insights: Compounds with triazolopyridazine cores (e.g., ) are understudied but hypothesized to target kinases or cytochrome P450 enzymes due to structural parallels with known inhibitors . The target compound’s thiophene substituent may similarly influence enzyme affinity but requires experimental validation.
Physicochemical Properties :
- The target compound’s higher molecular weight (~430 vs. 367.4 in ) suggests reduced bioavailability but increased binding specificity. Its thiophene and pyrazole groups may confer moderate solubility in polar solvents, contrasting with the highly lipophilic cyclohexyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
